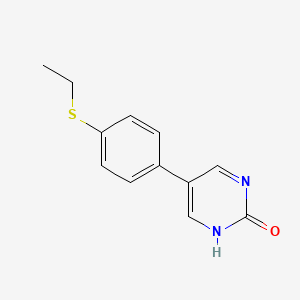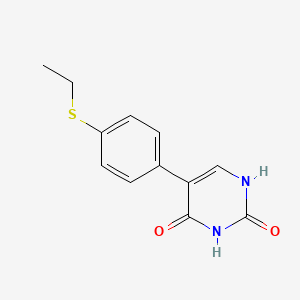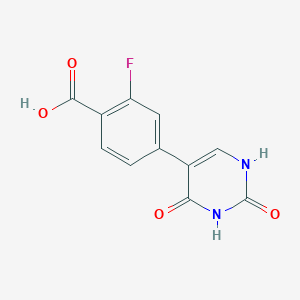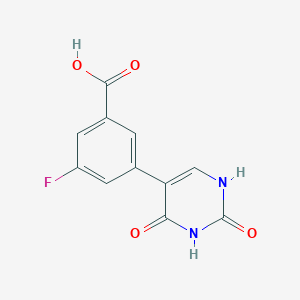
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine (5-CMHP) is a synthetic compound that has been studied extensively in the scientific research community due to its potential applications. 5-CMHP has been used in various lab experiments and has been found to be beneficial in a number of different areas.
科学的研究の応用
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as 1,2,3-triazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles. It has also been used as a catalyst in the synthesis of organic compounds, such as 2-amino-1,3-dicyano-1-propanol and 2-amino-3-cyano-1-propanol. Additionally, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been used in the synthesis of biologically active compounds, such as 5-chloro-2-methoxy-4-methylphenyl-2-hydroxy-pyrimidine (5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95%M), which is an inhibitor of the enzyme tyrosinase.
作用機序
The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% is not fully understood. However, it is believed to interact with proteins involved in the regulation of gene expression. It has been suggested that 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% interacts with proteins involved in the regulation of transcription, translation, and post-translational modifications. Additionally, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been found to interact with proteins involved in the regulation of cell cycle progression and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% are not fully understood. However, it has been found to have anti-inflammatory and antioxidant properties. In addition, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been found to inhibit the growth of certain cancer cells and to have a protective effect against oxidative stress. Additionally, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% has been found to have a protective effect against DNA damage and to modulate the expression of certain genes.
実験室実験の利点と制限
The advantages of using 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% in lab experiments include its low cost, its availability, and its stability. Additionally, 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% is relatively easy to synthesize, and it is non-toxic. The main limitation of using 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% in lab experiments is its limited solubility in water.
将来の方向性
The future directions of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% research include further investigation into its mechanism of action, its biochemical and physiological effects, and its potential applications. Additionally, further research is needed to determine the optimal concentration of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% for various lab experiments. Furthermore, further research is needed to explore the potential of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% for the treatment of various diseases and conditions. Finally, further research is needed to investigate the potential of 5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% as a drug delivery system.
合成法
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine, 95% can be synthesized through a four-step process. The first step involves the reaction of 4-chloro-2-methoxyphenylhydrazine with aqueous sodium hydroxide, followed by the reaction of the resulting compound with ethyl acetoacetate. The third step involves the reaction of the resulting compound with hydrochloric acid, followed by the reaction of the resulting compound with pyridine. The final step involves the reaction of the resulting compound with hydroxylamine hydrochloride, followed by the reaction of the resulting compound with hydrochloric acid.
特性
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O2/c1-16-10-4-8(12)2-3-9(10)7-5-13-11(15)14-6-7/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFUCBBLNKXYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CNC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40686847 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methoxyphenyl)-2-hydroxypyrimidine | |
CAS RN |
1111113-84-8 |
Source


|
| Record name | 5-(4-Chloro-2-methoxyphenyl)pyrimidin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40686847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[Benzo(b)thiophen-2-yl]-(2,4)-dihydroxypyrimidine, 95%](/img/structure/B6385670.png)











